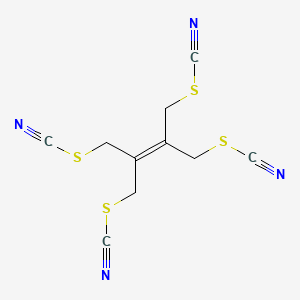
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of multiple thiocyanate groups attached to a central ethene backbone, which imparts distinct chemical reactivity and stability.
Métodos De Preparación
The synthesis of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate typically involves the reaction of ethene derivatives with thiocyanate reagents under controlled conditions. One common method includes the use of ethene-1,1,2,2-tetrayltetramethylene as a starting material, which is then reacted with thiocyanate salts in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Aplicaciones Científicas De Investigación
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique reactivity makes it a valuable tool in biochemical studies, particularly in the modification of proteins and other biomolecules.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate involves its interaction with various molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This reactivity is exploited in both biochemical research and industrial applications .
Comparación Con Compuestos Similares
Ethene-1,1,2,2-tetrayltetramethylene tetrathiocyanate can be compared with other thiocyanate-containing compounds, such as:
- Ethene-1,1,2,2-tetrayltetramethylene tetrathiol
- Ethene-1,1,2,2-tetrayltetramethylene tetrathioether
These compounds share similar structural features but differ in their reactivity and applications.
Propiedades
Número CAS |
880495-38-5 |
|---|---|
Fórmula molecular |
C10H8N4S4 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
[4-thiocyanato-2,3-bis(thiocyanatomethyl)but-2-enyl] thiocyanate |
InChI |
InChI=1S/C10H8N4S4/c11-5-15-1-9(2-16-6-12)10(3-17-7-13)4-18-8-14/h1-4H2 |
Clave InChI |
WURLLWZEEKABHG-UHFFFAOYSA-N |
SMILES canónico |
C(C(=C(CSC#N)CSC#N)CSC#N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


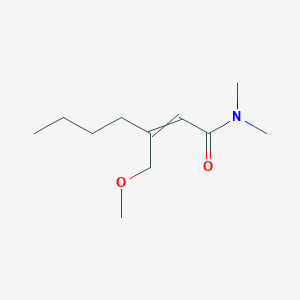

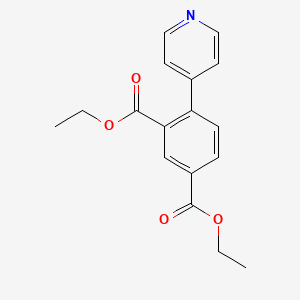
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)

![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)

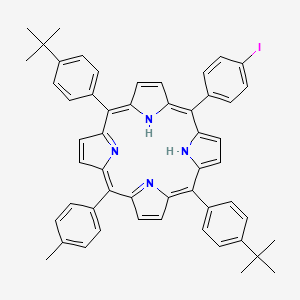
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
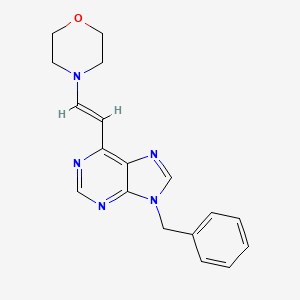
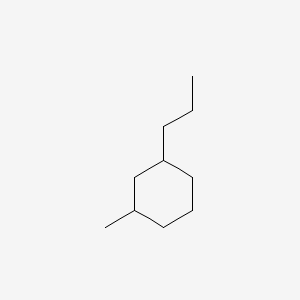
![3-[2-(tert-Butylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14179022.png)
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
